4-Methoxy-1H-quinolin-2-one
Overview
Description
4-Methoxy-1H-quinolin-2-one is a chemical compound with the molecular formula C₁₀H₉NO₂ . It is one of the important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds .
Synthesis Analysis
An efficient method for the synthesis of various substituted 4-methoxy-1H-quinolin-2-ones from various substituted aniline with malonic acid, phosphorous oxychloride, sodium methoxide, and glacial acetic acid under different conditions has been described . A photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1H-quinolin-2-one is characterized by a quinolin-2-one core with a methoxy group at the 4-position .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds has been reviewed recently . This approach involves the use of carbon monoxide (CO), carbon dioxide (CO₂), and triphosgene (BTC) for the carbonylation process .Scientific Research Applications
1. Natural Occurrence and Structure Elucidation
4-Methoxy-1H-quinolin-2-one derivatives have been identified in natural sources. For instance, a derivative was isolated from the leaves of Melicope moluccana, and its chemical structure was elucidated using spectroscopic methods (Tanjung et al., 2017).
2. Biological Properties and Applications
- Some derivatives exhibit biological activities like inhibition of topoisomerase II and moderate antiproliferative activity in mammalian cells (Chilin et al., 2003).
- Certain compounds in this class have shown promise as photochemotherapeutic agents due to their distinct DNA binding specificity compared to furocoumarins (Chilin et al., 2003).
3. Synthesis and Anticancer Activity
- Some derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing selective and potent inhibitory activity against specific cancer cell lines (Chen et al., 2011).
- Research on Pyrimido[4,5-c]quinolin-1(2H)-one derivatives, a class related to 4-Methoxy-1H-quinolin-2-one, reveals their potential in antimigratory activities, which is crucial for controlling metastatic breast cancers (Metwally et al., 2013).
4. Antibacterial and Antifungal Applications
- Certain derivatives of 4-Methoxy-1H-quinolin-2-one have been studied for their antibacterial and antifungal activities (E.Reddy & Sreenivasulu, 2014).
5. Synthesis Methods and Chemical Modifications
- Microwave-assisted synthesis methods have been developed for the efficient production of biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, showcasing advanced techniques in chemical synthesis (Glasnov et al., 2005).
Safety And Hazards
Future Directions
The synthesis of quinolin-2-ones and related compounds by direct carbonylation of C–H bonds is a promising area of research. This approach is not only practical and efficient but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
properties
IUPAC Name |
4-methoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFMHAOCYPGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344887 | |
Record name | 4-Methoxy-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-quinolin-2-one | |
CAS RN |
27667-34-1 | |
Record name | 4-Methoxy-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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